molecular formula C8H9ClN2O3S B084824 2-chloro-N-(4-sulfamoylphenyl)acetamide CAS No. 14949-01-0

2-chloro-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B084824
CAS No.: 14949-01-0
M. Wt: 248.69 g/mol
InChI Key: WBDDNKFSVVIFOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of sulfanilamide with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at room temperature or under reflux conditions . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group in 2-chloro-N-(4-sulfamoylphenyl)acetamide undergoes nucleophilic substitution with sulfur- and nitrogen-based nucleophiles, forming thioether or amine-linked derivatives.

Key Reactions:

  • Reaction with 1,3,4-Thiadiazole-2-thiols
    In acetone under reflux for 3 hours, the chloride is displaced by thiol groups from 5-(substitutedamino)-1,3,4-thiadiazole-2-thiols, yielding 4-(2-((5-substitutedamino-thiadiazol-2-yl)thio)acetyl)benzenesulphonamide .

    Example:

    2 chloro N 4 sulfamoylphenyl acetamide+5 R amino 1 3 4 thiadiazole 2 thiol4 2 5 R amino thiadiazol 2 yl thio acetyl benzenesulphonamide+HCl\text{2 chloro N 4 sulfamoylphenyl acetamide}+\text{5 R amino 1 3 4 thiadiazole 2 thiol}\rightarrow \text{4 2 5 R amino thiadiazol 2 yl thio acetyl benzenesulphonamide}+\text{HCl}
  • Reaction with Indole-Chalcone Derivatives
    The compound reacts with indole-chalcone nucleophiles to form hybrid chalcone-acetamide derivatives, likely via substitution at the α-carbon.

Conditions and Reagents:

Reaction PartnerSolventTemperatureTimeProduct
Thiadiazole-2-thiolsAcetoneReflux3 hours4-(2-((5-substitutedamino-thiadiazol-2-yl)thio)acetyl)benzenesulphonamide
Indole-chalcone aminesDMF/THF50–80°C4–6 hChalcone-acetamide hybrids

Hydrolysis Reactions

The amide bond and sulfonamide group are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis:

In concentrated HCl, the amide bond breaks to yield 4-sulfamoylphenylamine and chloroacetic acid.

Basic Hydrolysis:

Under NaOH, the chloroacetamide hydrolyzes to form sodium chloroacetate and 4-sulfamoylaniline.

Oxidation:

The sulfamoyl group can oxidize to sulfonic acid derivatives under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this is less commonly reported.

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, forming 2-chloro-N-(4-sulfamoylphenethyl)amine.

Reaction Mechanism Insights

The reactivity is driven by:

  • Electrophilic α-Carbon : The chloro group’s leaving ability facilitates nucleophilic attack.

  • Sulfonamide Stability : The sulfamoyl group remains inert under mild conditions but participates in hydrogen bonding, influencing crystallization .

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including 2-chloro-N-(4-sulfamoylphenyl)acetamide, are well-known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is essential for nucleic acid production.

Key Findings:

  • Studies have shown that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
  • The compound's structure allows it to interact with bacterial enzymes, disrupting their metabolic processes and leading to bacterial cell death .

Anticancer Properties

Recent research has highlighted the potential of this compound as an anticancer agent. Its derivatives have been shown to inhibit the growth of various cancer cell lines.

Case Studies:

  • A study reported that derivatives of this compound exhibited significant anti-proliferative effects on triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7 .
  • Compounds derived from this sulfonamide showed selective toxicity towards cancer cells compared to normal cells, indicating their potential for targeted cancer therapy .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological processes.

Research Insights:

  • This compound has been identified as a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors .
  • The inhibition of CA IX can lead to reduced tumor growth and metastasis, making this compound a candidate for further development in cancer therapeutics.

Pharmacological Applications

The pharmacological applications of this compound extend beyond antibacterial and anticancer activities.

Potential Uses:

  • It has been suggested for use in treating conditions such as glaucoma and obesity due to its ability to modulate metabolic pathways influenced by carbonic anhydrases .
  • Its derivatives may also exhibit anti-inflammatory properties, further broadening the scope of its therapeutic applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-sulfamoylphenyl)acetamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH and cell proliferation . By inhibiting CA IX, the compound can disrupt tumor growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)acetamide
  • 2-chloro-N-(4-aminophenyl)acetamide
  • N-(4-sulfamoylphenyl)-2-chloroacetamide

Uniqueness

2-chloro-N-(4-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrase isoforms makes it a valuable compound in medicinal chemistry .

Biological Activity

2-Chloro-N-(4-sulfamoylphenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide group attached to a chloro-substituted acetamide. The compound's crystal structure has been characterized, revealing significant bond lengths and angles that fall within normal ranges, indicating stability in its molecular configuration .

The primary mechanism by which this compound exerts its biological effects appears to involve the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in regulating pH and fluid balance in tissues, making them targets for cancer therapies. Inhibition of CAIX, in particular, has been linked to reduced survival rates of cancer cells, notably cancer stem cells .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound's ability to increase annexin V-FITC positivity indicates a robust apoptotic response .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (μM)Apoptosis Induction (%)
MDA-MB-231 (Breast)10.9322
Patu8988 (Pancreatic)15.0018
ECA109 (Esophagus)12.5020

Neurological Effects

In addition to its antitumor properties, this compound has been studied for its potential effects on neurological disorders such as epilepsy and Alzheimer's disease. The activation of carbonic anhydrases has been proposed as a novel therapeutic strategy for these conditions, suggesting that further research into this compound's neuroprotective effects is warranted .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Research : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, correlating with its in vitro findings on apoptosis induction .
  • Neuroprotection : Another research effort highlighted the potential for this compound to modulate CA activity in neuronal tissues, which may contribute to neuroprotection against oxidative stress .
  • Antibacterial Activity : Preliminary investigations suggest that the compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Further studies are needed to quantify these effects and explore the underlying mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-chloro-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized for high yield?

The compound is synthesized via nucleophilic substitution under anhydrous conditions. A typical procedure involves reacting 4-sulfamoylaniline with chloroacetyl chloride in the presence of a base like K₂CO₃ under nitrogen atmosphere. Key steps include:

  • Reagent ratios : 1:1 molar ratio of 4-sulfamoylaniline to chloroacetyl chloride.
  • Temperature : Room temperature or controlled heating (e.g., 40–60°C) to minimize side reactions.
  • Workup : Filtration and recrystallization from ethanol yield pure product with >85% efficiency .
  • Optimization : Adjusting solvent polarity (e.g., acetone vs. DMF) and base strength (K₂CO₃ vs. NaH) can enhance reactivity and purity.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯O) and packing motifs (e.g., N–H⋯O chains) using SHELX software for refinement .
  • NMR/IR : Confirm acetamide formation via ¹H NMR (δ 4.2 ppm for CH₂Cl, δ 10.5 ppm for NH) and IR (1690–1710 cm⁻¹ for C=O stretch) .
  • Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., m/z 261.06 [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (toxicological data suggest irritant properties) .
  • Ventilation : Use fume hoods due to potential release of chloroacetyl chloride vapors.
  • Waste disposal : Segregate halogenated waste and treat via incineration .

Advanced Research Questions

Q. How does structural modification of this compound influence its biological activity?

  • Sulfonamide substitution : Replacing the sulfamoyl group with nitro or hydroxyl moieties alters enzyme inhibition (e.g., carbonic anhydrase IC₅₀ values vary by >10-fold) .
  • Chlorine position : Meta-substituted analogs (e.g., 3-chloro derivatives) show reduced antimicrobial activity compared to para-substituted variants, likely due to steric hindrance .
  • Derivatization : Thio/seleno-acetamide derivatives exhibit enhanced VEGFR-2 inhibition (e.g., compound 3b in shows IC₅₀ = 0.12 μM).

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Docking studies : Use AutoDock Vina to predict binding affinity to VEGFR-2 or PPARγ. Validate with experimental IC₅₀ data and molecular dynamics simulations to assess stability .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with carbonic anhydrase XII inhibition (R² > 0.85 in ).

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Assay variability : Compare MIC values under standardized CLSI guidelines for antimicrobial studies .
  • Cytotoxicity controls : Use MTT assays on non-cancerous cell lines (e.g., HEK-293) to distinguish selective toxicity .
  • Batch consistency : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

Q. How does this compound synergize with antibiotics against multidrug-resistant pathogens?

  • Combination studies : Test with β-lactams (e.g., meropenem) or fluoroquinolones (e.g., ciprofloxacin) using checkerboard assays. Synergy is indicated by FIC index <0.5 .
  • Mechanistic insight : Disruption of bacterial efflux pumps or biofilm formation (assessed via confocal microscopy) may explain enhanced efficacy .

Q. What strategies improve the scalability of derivatives for preclinical testing?

  • Continuous flow synthesis : Optimize residence time and temperature for intermediates like 26 (98% yield in ).
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) for gram-scale production of thioacetamide derivatives .

Q. Methodological Challenges

Q. How are hydrogen-bonding networks in crystal structures analyzed to predict solubility?

  • Mercury software : Map intermolecular interactions (e.g., N–H⋯O chains along the c-axis in ).
  • Solubility prediction : Correlate lattice energy (calculated via DFT) with experimental logP values (e.g., logP = 1.9 for the parent compound) .

Q. What techniques validate enzyme inhibition mechanisms beyond IC₅₀ measurements?

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for carbonic anhydrase .
  • Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

Properties

IUPAC Name

2-chloro-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDNKFSVVIFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326235
Record name 2-chloro-N-(4-sulfamoylphenyl)acetamide
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Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14949-01-0
Record name N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide
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Record name 14949-01-0
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Record name 2-chloro-N-(4-sulfamoylphenyl)acetamide
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Record name 2-Chloro-4'-sulfamoylacetanilide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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